molecular formula C15H14N2O5 B11607179 methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate

methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate

Cat. No.: B11607179
M. Wt: 302.28 g/mol
InChI Key: NLZXWJXWRCPWMK-CXUHLZMHSA-N
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Description

METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzoate ester. Common synthetic routes may involve the use of reagents such as methoxycarbonyl chloride and furan derivatives under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the furan ring.

    Substitution: The benzoate ester can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and benzoate esters that share structural features with METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE. Examples include:

  • METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE analogs with different substituents on the furan ring.
  • Other benzoate esters with varying functional groups.

Uniqueness

The uniqueness of METHYL 4-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

methyl 4-[5-[(E)-(methoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C15H14N2O5/c1-20-14(18)11-5-3-10(4-6-11)13-8-7-12(22-13)9-16-17-15(19)21-2/h3-9H,1-2H3,(H,17,19)/b16-9+

InChI Key

NLZXWJXWRCPWMK-CXUHLZMHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)OC

Origin of Product

United States

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